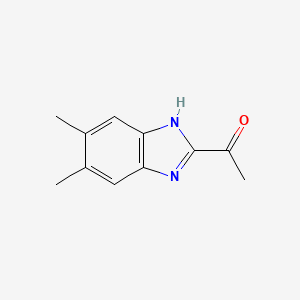

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, commonly known as DMBE, is an organic compound with a molecular formula of C9H10N2O. It is a member of the benzimidazole family and has a wide range of applications in scientific research. DMBE has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action often involves the disruption of the microbial cell membrane or inhibition of essential enzymes within the pathogen .

Anticancer Potential

The benzimidazole core is a common feature in many anticancer agents. Compounds like 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone have been evaluated for their potential to inhibit cancer cell growth. Research has shown that they can interfere with cell division and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives are also known for their anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response by affecting the synthesis of prostaglandins and other inflammatory mediators. This makes them useful in the treatment of conditions like arthritis and other inflammatory diseases .

Antiviral Applications

The structural similarity of benzimidazole derivatives to nucleotides allows them to act as antiviral agents by mimicking the building blocks of viral DNA or RNA. This can lead to the inhibition of viral replication, which is crucial in the treatment of viral infections .

Gastroprotective Properties

Some benzimidazole compounds have been found to possess gastroprotective properties. They can reduce the production of gastric acid and increase the secretion of protective mucus in the stomach lining, which helps in the treatment of ulcers and other gastrointestinal disorders .

Enzyme Inhibition

Benzimidazole derivatives can act as inhibitors for various enzymes that are critical for the survival of pathogens or cancer cells. For example, they can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory process, thereby reducing inflammation and pain .

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .

Mode of Action

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .

Biochemical Pathways

The compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This indicates that it affects the PGE2 synthesis pathway, which is a crucial biochemical pathway involved in inflammation.

Pharmacokinetics

The compound’s ability to inhibit mpges-1 in both isolated cells and whole blood suggests that it may have good bioavailability .

Result of Action

The result of the action of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a dose-dependent reduction in PGE2 synthesis and cell recruitment during inflammation . This suggests that the compound may have potential anti-inflammatory effects.

Propiedades

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARHWEGXARRGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468652 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

CAS RN |

881672-80-6 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)